molecular formula C23H23N3OS B2602883 (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-02-7

(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2602883
CAS No.: 441291-02-7
M. Wt: 389.52
InChI Key: RDXVCYRBZPDNDD-VHXPQNKSSA-N
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Description

This compound is a benzamide derivative, which suggests it could have a wide range of potential applications, including medicinal chemistry and materials science . The presence of a naphtho[2,1-d]thiazole moiety could imply potential bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, compounds with similar structures are often synthesized through condensation reactions or through the use of diazonium salts .


Molecular Structure Analysis

The compound contains a benzamide group, a diethylamino group, and a methylnaphtho[2,1-d]thiazole group . These groups could potentially participate in a variety of chemical reactions.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide, diethylamino, and naphthothiazole groups . These groups are often involved in nucleophilic substitution reactions, among others.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .

Scientific Research Applications

Benzothiazole Derivatives

Benzothiazoles and their derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant effects. These compounds are considered important in medicinal chemistry due to their diverse pharmacological properties. Benzothiazole skeletons are present in various biologically active heterocycles and natural products, highlighting their significance in drug development (Sumit, Arvind Kumar, A. Mishra, 2020).

Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in antitumor activity. Some compounds in this category have progressed to preclinical testing stages, indicating the potential for the development of new antitumor drugs based on imidazole and related structures (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Benzisoxazole Derivatives

Benzisoxazoles, including clinically used drugs like zonisamide and atypical antipsychotics (risperidone, paliperidone, iloperidone), are identified as privileged structures due to their polypharmacology potential, particularly in treating CNS disorders. This highlights the versatility of the 1,2-benzisoxazole structure in developing therapeutics with diverse pharmacological properties (Yoshikazu Uto, 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a biological context, it might interact with biological targets via hydrogen bonding or hydrophobic interactions .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

4-(diethylamino)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-4-26(5-2)18-13-10-17(11-14-18)22(27)24-23-25(3)20-15-12-16-8-6-7-9-19(16)21(20)28-23/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVCYRBZPDNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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